(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide
Description
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is a synthetic formamide derivative characterized by a phenyl-substituted cyclopentyl group attached to the carbonyl carbon and a 2-piperidylethyl moiety on the nitrogen atom.
Properties
IUPAC Name |
1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWBKQTRCPDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide typically involves the reaction of phenylcyclopentylamine with 2-piperidylethylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The phenyl and piperidylethyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopentyl-N-(2-piperidylethyl)carboxylic acid, while reduction may produce phenylcyclopentyl-N-(2-piperidylethyl)amine. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Halogen/Nitro-Substituted Analogs
Bioactive Formamides from Natural Sources
Formamide derivatives isolated from fungal and microbial sources exhibit diverse bioactivities, though their structures differ in substituent complexity:
- N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (): Isolated from Penicillium and Alternaria species, these compounds feature ethenyl linkages to aromatic rings. For example, (Z)-N-(4-hydroxystyryl)formamide from Penicillium chrysogenum HK14-01 showed antibacterial activity against E. coli and S. aureus .
- Xanthocillins X and Y1 (): These dimeric formamides from Antarctic Penicillium demonstrated potent inhibition against Gram-negative pathogens like Acinetobacter baumannii .
Table 2: Natural Formamide Derivatives
Pharmacologically Relevant Piperidine/Tetrazole Derivatives
- 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide (): Replaces the piperidylethyl group with a tetrazole ring, which may enhance metabolic stability or hydrogen-bonding capacity.
- N-(2-Hydroxyphenyl)acetamide (): A chlorinated acetamide derivative with reported analgesic properties, illustrating how nitrogen heterocycles influence pharmacological activity .
Biological Activity
(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological mechanisms, research findings, and applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a phenyl group attached to a cyclopentyl ring , which is further linked to a piperidylethyl group through a formamide linkage. This specific structure contributes to its distinct properties and biological interactions.
Target Channels
The primary target of this compound is the KV7.2/KV7.3 voltage-gated potassium channels . These channels play a crucial role in regulating neuronal excitability and are implicated in various neurological conditions.
Mode of Action
The compound stabilizes the open state of KV7.2/KV7.3 channels, enhancing the M-currents that control subthreshold excitability of the cell membrane. This stabilization leads to:
- Decreased neuronal excitability
- Stabilization of membrane potential
These effects suggest potential therapeutic applications in conditions characterized by excessive neuronal firing, such as epilepsy or chronic pain.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that the compound can protect neurons from excitotoxicity, potentially benefiting neurodegenerative diseases.
- Analgesic Properties : It has been evaluated for pain relief in animal models, suggesting its utility in pain management therapies.
- Antidepressant-like Effects : Preliminary studies indicate modulation of mood-related behaviors in rodent models.
Case Studies
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound reduced neuronal death in models of ischemic stroke, indicating its potential as a neuroprotective agent.
-
Pain Management :
- In a controlled trial, the compound significantly reduced pain responses in neuropathic pain models compared to controls, highlighting its analgesic properties.
-
Mood Regulation :
- Behavioral assays showed that treatment with this compound improved depressive-like symptoms in mice subjected to chronic stress.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Phenylcyclopentyl)-N-(2-dimethylaminoethyl)formamide | Dimethylamino group instead of piperidylethyl | Less effective on KV7 channels |
| (Phenylcyclopentyl)-N-(2-ethylaminoethyl)formamide | Ethylamino group | Similar but less potent effects |
Synthesis and Preparation
The synthesis typically involves reacting phenylcyclopentylamine with 2-piperidylethylformamide under optimized conditions using solvents like dichloromethane or ethanol. Advanced purification techniques ensure high yield and purity, which are critical for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
